5-Bromo-4-(bromomethyl)-2-chloropyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry and Materials Science
The pyridine ring is a ubiquitous structural motif found in a myriad of biologically active compounds and functional materials. Its presence in pharmaceuticals, agrochemicals, and advanced materials underscores its profound importance. The nitrogen atom within the six-membered aromatic ring imparts distinct electronic characteristics, influencing the molecule's reactivity, polarity, and potential for non-covalent interactions. This has made pyridine derivatives essential building blocks in drug discovery, where they often play a critical role in binding to biological targets. Furthermore, in materials science, pyridine-based structures are integral to the development of ligands for catalysis, organic light-emitting diodes (OLEDs), and other functional materials.
Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates
The introduction of halogen atoms onto the pyridine scaffold dramatically expands its synthetic utility. Halogenated pyridines serve as versatile intermediates, with the type and position of the halogen atom dictating the regioselectivity of subsequent reactions. Halogens can act as leaving groups in nucleophilic aromatic substitution reactions or participate in a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the controlled and predictable introduction of a diverse array of substituents, enabling the systematic exploration of chemical space in drug development and the fine-tuning of electronic properties in materials science.
Specific Research Focus: 5-Bromo-4-(bromomethyl)-2-chloropyridine as a Multi-Functionalized Synthon
This compound is a pyridine derivative featuring three distinct reactive sites: a chloro substituent at the 2-position, a bromo substituent at the 5-position, and a bromomethyl group at the 4-position. This unique arrangement of functional groups suggests its potential as a highly versatile synthon for the construction of complex, poly-substituted pyridine-containing molecules. The differential reactivity of the C-Cl, C-Br, and C-Br (benzylic) bonds could, in principle, allow for a stepwise and site-selective functionalization, providing a powerful tool for building intricate molecular frameworks.
Below are the key structural and predicted properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₄Br₂ClN |
| Molecular Weight | 285.36 g/mol |
| Boiling Point | 125-130 °C @ 0.3 Torr echemi.com |
| XlogP (predicted) | 3.1 |
Note: Experimental data for this compound is limited in publicly accessible scientific literature.
Overview of Current Research Trends and Unaddressed Challenges Pertaining to this compound
Despite its potential, a comprehensive search of the scientific literature and chemical databases reveals a notable absence of detailed research specifically focused on this compound. While there is extensive research on the synthesis and application of various other halogenated pyridines, this particular multi-functionalized synthon appears to be largely unexplored.
The primary challenge associated with this compound is the lack of documented synthetic routes and reactivity studies. The synthesis of polyhalogenated and functionalized pyridines can be complex, often requiring multi-step procedures with careful control of regioselectivity. The inherent difficulties in selectively functionalizing the pyridine ring, particularly in the presence of multiple halogen substituents, may have contributed to the limited investigation of this specific molecule. researchgate.net
Furthermore, the absence of readily available experimental data, including spectroscopic information and detailed reaction outcomes, hinders its adoption by the broader scientific community. The unaddressed challenges, therefore, lie in the development of efficient and scalable synthetic pathways to access this compound and the systematic exploration of its reactivity to unlock its full potential as a versatile building block in advanced chemical synthesis. The current state of knowledge suggests that this compound represents an underexplored area within the rich field of pyridine chemistry, with its synthetic utility and potential applications yet to be fully realized.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-(bromomethyl)-2-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-4-1-6(9)10-3-5(4)8/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLGDTQQRGIQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275889 | |
| Record name | 5-Bromo-4-(bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778611-65-7 | |
| Record name | 5-Bromo-4-(bromomethyl)-2-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778611-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(bromomethyl)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 4 Bromomethyl 2 Chloropyridine and Its Advanced Precursors
Retrosynthetic Analysis and Design Principles for Polyhalogenated Pyridines
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.comadvancechemjournal.com For a polyhalogenated pyridine (B92270) like 5-Bromo-4-(bromomethyl)-2-chloropyridine, this process involves strategically breaking bonds (disconnections) to identify plausible synthetic precursors.
The key disconnections for this compound are the carbon-halogen bonds and the carbon-carbon bond of the side chain. The primary retrosynthetic pathways suggest that the molecule can be assembled from a simpler pyridine core by introducing the halogen atoms and the bromomethyl group in a specific order.
Key Retrosynthetic Disconnections:
C-Br bond at the bromomethyl group: This is the most logical final-step disconnection, suggesting a precursor such as 5-bromo-2-chloro-4-methylpyridine. This simplifies the synthesis to installing the halogens on a 4-methylpyridine (B42270) core.
C-Br bond at position 5: This disconnection points to a precursor like 2-chloro-4-methylpyridine, which would need to undergo regioselective bromination.
C-Cl bond at position 2: This suggests a precursor such as 5-bromo-4-methylpyridin-2-amine, where the amino group can be converted to a chloro group via a Sandmeyer-type reaction.
This analysis highlights that the synthesis design must carefully consider the directing effects of the substituents at each step to control the regiochemistry of the halogenation reactions. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution than benzene, a crucial factor in designing the synthetic route. gcwgandhinagar.com
Classical Synthetic Routes and Methodological Innovations
Traditional synthetic approaches to polyhalogenated pyridines rely on a series of well-established reactions, often requiring careful control of conditions to achieve the desired substitution pattern.
Regioselective Bromination of Substituted Pyridines
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. The pyridine ring's low π-nucleophilicity makes electrophilic aromatic substitution challenging, often necessitating harsh conditions or activation of the ring. chemrxiv.org However, the substituents already present on the ring can direct the position of incoming electrophiles.
A common strategy involves the bromination of an activated precursor, such as an aminopyridine. For instance, a plausible route to a key intermediate involves the bromination of 2-amino-4-chloropyridine. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, it facilitates bromination at the C5 position.
Table 1: Example of Regioselective Bromination
| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-amino-4-chloropyridine | N-Bromosuccinimide (NBS) | Dichloromethane | 0°C, 30 min | 2-amino-5-bromo-4-chloropyridine | 87% | guidechem.comgoogle.com |
This reaction demonstrates a highly efficient and regioselective method for introducing the bromine atom at the desired C5 position on the pyridine core, forming a key precursor for subsequent transformations. guidechem.comgoogle.com
Halogen Exchange and Functional Group Interconversion Strategies at the Pyridine Core
Functional group interconversion is a powerful tool in pyridine chemistry. A widely used strategy is the conversion of an amino group into a halogen via a diazotization reaction, commonly known as the Sandmeyer reaction. This is particularly useful for introducing halogens at positions that are not easily accessible through direct electrophilic halogenation.
Following the regioselective bromination of 2-amino-4-chloropyridine, the resulting 2-amino-5-bromo-4-chloropyridine can be converted to a dichlorinated pyridine. This step introduces the required chloro group at the C2 position.
Table 2: Diazotization for Functional Group Interconversion
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|
This two-step sequence of bromination followed by diazotization provides an effective route to a 5-bromo-2,4-dihalopyridine intermediate, which contains the correct halogenation pattern on the pyridine ring, albeit with a chlorine instead of a methyl group at C4. A different starting material, such as 2-amino-4-methylpyridine, would be required to build towards the final target molecule through this specific pathway. The principles, however, remain central to the synthesis of polyhalogenated pyridines.
Synthesis of the Bromomethyl Moiety via Side-Chain Halogenation
The final key structural feature to be installed is the bromomethyl group at the C4 position. This transformation is typically achieved through a free-radical halogenation of a methyl group (a picolyl group) already present on the pyridine ring. pearson.com This reaction is selective for the side-chain C-H bonds over the aromatic C-H bonds of the ring.
The most common reagent for this purpose is N-Bromosuccinimide (NBS), used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or UV light. The reaction proceeds via a radical chain mechanism at the benzylic-like position of the 4-methyl group.
Table 3: Typical Conditions for Side-Chain Bromination
| Precursor | Reagent | Initiator | Solvent | Product |
|---|---|---|---|---|
| 5-bromo-2-chloro-4-methylpyridine | N-Bromosuccinimide (NBS) | AIBN or UV light | Carbon Tetrachloride (CCl₄) or Acetonitrile | This compound |
This step is generally the final transformation in the synthetic sequence, converting the stable 4-methylpyridine precursor into the target compound, this compound.
Advanced Synthetic Approaches and Process Optimization
To overcome the limitations of classical batch synthesis, such as safety concerns with hazardous reagents and scalability issues, modern approaches like flow chemistry are being increasingly adopted.
Flow Chemistry and Continuous Synthesis Protocols for Enhanced Efficiency and Selectivity
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature, pressure, and mixing, which leads to improved reaction efficiency, higher yields, and enhanced safety. uc.pt
The synthesis of polyhalogenated pyridines often involves highly exothermic reactions or the use of thermally unstable intermediates, making flow chemistry an ideal platform for process optimization. For example, lithiation reactions of dihalogenated pyridines, which require cryogenic temperatures in batch processes, can often be performed at higher temperatures in flow reactors due to the rapid heat dissipation, significantly improving process efficiency. researchgate.net
Table 4: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
| Feature | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Poor, risk of thermal runaway | Excellent, enhanced safety |
| Mixing | Often inefficient, can be variable | Rapid and highly efficient |
| Scalability | Complex, requires reactor redesign | Simple, by running the process longer |
| Reaction Control | Limited precision | Precise control of temperature, pressure, time |
| Safety | Higher risk with hazardous reagents | Reduced risk due to small reaction volumes |
Applying flow chemistry to the synthesis of this compound could streamline the manufacturing process. vcu.edu The regioselective bromination and the side-chain radical bromination steps, in particular, could benefit from the precise control offered by flow reactors, potentially leading to higher selectivity and reduced formation of by-products.
Green Chemistry Principles in Halogenated Pyridine Synthesis
The synthesis of halogenated pyridines, essential intermediates in the pharmaceutical and agrochemical industries, has traditionally relied on methods that often involve harsh conditions and hazardous materials. nih.govchemrxiv.org The adoption of green chemistry principles aims to mitigate these environmental and safety concerns by redesigning chemical processes to be more sustainable. ijarsct.co.inrasayanjournal.co.in This involves a focus on maximizing atom economy, utilizing safer solvents and reagents, improving energy efficiency, and minimizing waste generation. rasayanjournal.co.inacs.org
One of the core tenets of green chemistry is the principle of atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.org In traditional halogenation reactions, the use of elemental halogens can lead to the formation of hydrogen halide byproducts, lowering the atom economy. Greener alternatives focus on catalytic systems and reagents that facilitate direct C-H functionalization without generating stoichiometric waste. mdpi.com
The replacement of hazardous reagents and solvents is another critical aspect. For instance, toxic organic solvents like chloroform (B151607) or benzene, commonly used in conventional syntheses, are being replaced with water-based systems, ionic liquids, or even solvent-free conditions. ijarsct.co.inmdpi.com Similarly, hazardous halogenating agents such as chlorine gas are substituted with safer alternatives like N-chlorosuccinimide (NCS). ijarsct.co.in
Energy efficiency is also a key consideration. The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times from hours to minutes, decrease energy consumption, and often lead to higher yields and cleaner reaction profiles compared to conventional heating methods. ijarsct.co.inmdpi.com Furthermore, mechanochemical procedures, like ball milling, offer solventless reaction conditions that are both environmentally friendly and efficient. rasayanjournal.co.in Biocatalysis, using enzymes to perform specific chemical transformations, represents a frontier in green synthesis, offering high selectivity under mild conditions and potentially eliminating the need for protecting groups, thereby simplifying synthetic routes. ijarsct.co.inacs.org
Table 1: Comparison of Conventional vs. Green Approaches in Pyridine Synthesis
| Principle | Conventional Approach | Green Chemistry Approach | Source(s) |
|---|---|---|---|
| Reagents | Use of hazardous elemental halogens (e.g., Cl2, Br2) and strong acids/bases. | Use of safer alternatives like N-chlorosuccinimide (NCS), enzymatic catalysts, or recyclable catalysts. | ijarsct.co.in, acs.org |
| Solvents | Reliance on toxic and volatile organic solvents (e.g., benzene, chloroform). | Shift towards water-based systems, ionic liquids, or solvent-free/mechanochemical conditions. | ijarsct.co.in, mdpi.com |
| Energy | Prolonged reaction times at high temperatures using conventional heating. | Use of energy-efficient methods like microwave-assisted synthesis to shorten reaction times. | ijarsct.co.in, mdpi.com |
| Waste | Generation of significant byproducts, leading to low atom economy. | Designing reactions with high atom economy; use of catalytic processes to minimize waste. | acs.org, mdpi.com |
| Process | Multi-step syntheses often requiring protection and deprotection of functional groups. | One-pot reactions and use of highly selective biocatalysts to reduce the number of steps. | acs.org, rasayanjournal.co.in |
Catalyst Development for Improved Yield and Selectivity in Precursor Synthesis
The regioselective functionalization of the pyridine ring is a significant challenge in synthetic chemistry due to the ring's electron-deficient nature, which makes it resistant to electrophilic aromatic substitution. nih.govchemrxiv.org Catalyst development is central to overcoming this challenge, enabling higher yields and precise control over the position of halogenation in the synthesis of advanced precursors for compounds like this compound.
Historically, pyridine itself has been used as a catalyst for aromatic halogenation. cdnsciencepub.comresearchgate.net However, studies have shown that its catalytic effect in dilute solutions is often not specific but rather a general salt effect that increases the polarity of the medium, with pyridinium (B92312) salts showing similar or sometimes greater rate enhancements as other salts. researchgate.netcdnsciencepub.com In some cases, bromide salts can even decrease the reaction rate by forming less reactive tribromide complexes with bromine. researchgate.net
More advanced catalytic strategies have been developed to achieve high regioselectivity. For the synthesis of 3-halopyridines, a particularly challenging substitution pattern, a novel "ring-opening, halogenation, ring-closing" strategy has been reported. nih.govchemrxiv.org This method temporarily converts the electron-deficient pyridine into a series of polarized, acyclic "Zincke imine" intermediates. These intermediates readily undergo electrophilic halogenation under mild conditions with high regioselectivity at the position corresponding to the C3 of the original pyridine ring. nih.govchemrxiv.org
For functionalization at other positions, different catalytic systems are required. For instance, the selective halogenation of pyridines at the 4-position has been achieved using specially designed heterocyclic phosphine (B1218219) reagents. nih.gov This two-step process allows for the introduction of a halogen at a typically less reactive position and is tolerant of a wide range of other functional groups. nih.gov The development of metal-catalyzed reactions, such as those using iridium for borylation, also provides a pathway to selectively functionalize specific C-H bonds on the pyridine ring, which can then be converted to carbon-halogen bonds. nih.gov These modern catalytic methods are crucial for efficiently producing complex substituted pyridines, improving yields, and minimizing the formation of undesirable regioisomeric mixtures that complicate purification. chemrxiv.org
Table 2: Overview of Catalytic Strategies for Pyridine Halogenation
| Catalytic Strategy | Target Position | Mechanism/Description | Advantages | Source(s) |
|---|---|---|---|---|
| Pyridine/Pyridinium Salts | General | Acts as a salt to increase medium polarity; not a specific catalyst for halogenation. | Simple, readily available. | cdnsciencepub.com, researchgate.net |
| Zincke Imine Intermediates | 3-position | Ring-opening to an acyclic azatriene intermediate, followed by electrophilic halogenation and ring-closing. | High regioselectivity for the 3-position under mild conditions; broad substrate scope. | nih.gov, chemrxiv.org |
| Designed Phosphine Reagents | 4-position | A two-step process involving activation with a phosphine reagent followed by displacement with a halide source. | Enables selective functionalization at the less accessible 4-position; good functional group tolerance. | nih.gov |
| Iridium-Catalyzed Borylation | 3-position (substrate dependent) | Metal-catalyzed C-H activation to install a boryl group, which can be subsequently converted to a halogen. | Provides an alternative route for selective C-H functionalization. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Bromomethyl 2 Chloropyridine
Nucleophilic Substitution Reactions (SNAr and SN2)
The pyridine (B92270) ring is inherently electron-deficient, and this characteristic is amplified by the presence of electron-withdrawing halogen substituents. This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the bromomethyl group provides a site for classical SN2 reactions.
Reactivity at the C-2 Chloro Position
The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic attack. The positions ortho and para (2-, 4-, and 6-) to the ring nitrogen are electronically activated for SNAr reactions. This is because the nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance. researchgate.net Consequently, the chloro group at C-2 is a prime site for displacement by a variety of nucleophiles.
Common nucleophiles that react at this position include amines, alkoxides, and thiolates, leading to the formation of 2-substituted pyridine derivatives. The reaction conditions, such as the choice of solvent and the nature of the nucleophile, can influence the outcome and efficiency of the substitution.
Reactivity at the C-5 Bromo Position
In contrast to the C-2 position, the C-5 position is meta to the ring nitrogen. Nucleophilic attack at this position is less favored because the negative charge in the intermediate cannot be effectively delocalized onto the electronegative nitrogen atom. researchgate.net Therefore, direct nucleophilic substitution of the bromo group at the C-5 position via an SNAr mechanism is significantly less facile compared to the C-2 chloro position under typical conditions.
Reactivity of the Bromomethyl Group
The bromomethyl group at the C-4 position behaves as a typical benzylic halide, making it highly susceptible to SN2 reactions. The bromine atom is a good leaving group, and the adjacent pyridine ring can stabilize the transition state of the reaction. This site readily reacts with a wide range of nucleophiles, including cyanides, azides, carboxylates, and various heterocycles, to introduce a diverse array of functional groups. The high reactivity of this position allows for selective functionalization under mild conditions, often leaving the halo-substituents on the pyridine ring intact.
Intramolecular Cyclization and Rearrangement Pathways
The proximate positioning of the reactive bromomethyl group and the substituents on the pyridine ring can lead to intramolecular cyclization reactions. Depending on the reaction conditions and the nature of any introduced nucleophiles, the bromomethyl group can react with a substituent at the C-5 position or even with the ring nitrogen under certain circumstances to form fused heterocyclic systems. For instance, treatment with a suitable nucleophile could lead to an initial substitution at the bromomethyl group, followed by an intramolecular attack on one of the ring halogens to form a bicyclic product. Such intramolecular processes are valuable in the synthesis of complex heterocyclic scaffolds. nih.govbeilstein-journals.org
Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 5-bromo-4-(bromomethyl)-2-chloropyridine offers multiple handles for such transformations. eie.gr
Suzuki-Miyaura Coupling Chemistry
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. illinois.edumdpi.com In the case of this compound, the reactivity of the C-Br and C-Cl bonds towards oxidative addition to the palladium catalyst is different. Generally, the C-Br bond is more reactive than the C-Cl bond in Suzuki-Miyaura couplings. illinois.edu This difference in reactivity allows for selective cross-coupling reactions.
By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple a boronic acid at the C-5 position, leaving the C-2 chloro and the bromomethyl groups untouched. mdpi.combeilstein-journals.org This chemoselectivity is highly valuable for the stepwise elaboration of the molecule. For instance, a Suzuki-Miyaura coupling could be performed at the C-5 position, followed by a subsequent nucleophilic substitution at the C-2 position or the bromomethyl group, or another cross-coupling reaction at the C-2 position under more forcing conditions. researchgate.net
Below is a table summarizing the expected reactivity of the different positions in this compound towards various reaction types.
| Position | Reaction Type | Relative Reactivity | Typical Reagents |
| C-2 Chloro | SNAr | High | Amines, Alkoxides, Thiolates |
| C-5 Bromo | SNAr | Low | Strong nucleophiles under harsh conditions |
| Bromomethyl | SN2 | Very High | Cyanides, Azides, Carboxylates |
| C-5 Bromo | Suzuki-Miyaura | High | Arylboronic acids, Pd catalyst, Base |
| C-2 Chloro | Suzuki-Miyaura | Moderate | Arylboronic acids, specific Pd catalysts, harsher conditions |
Heck and Sonogashira Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira reaction, which couples aryl halides with terminal alkynes, are particularly useful for modifying pyridine scaffolds.
In the context of this compound, the reactivity of the C-Br bond at the 5-position is generally higher than that of the C-Cl bond at the 2-position in these palladium-catalyzed reactions. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Heck Coupling: While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of Heck reactions on bromochloropyridines suggest that the reaction would preferentially occur at the C5-Br position. A typical Heck reaction involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and an alkene. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) complex, followed by alkene insertion and β-hydride elimination to afford the coupled product and regenerate the catalyst.
Sonogashira Coupling: The Sonogashira reaction has been successfully applied to various bromopyridines. researchgate.netscirp.orgnih.gov For instance, the coupling of 2-amino-3-bromopyridines with terminal alkynes proceeds in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netscirp.org The reaction of 4-bromo-6H-1,2-oxazines with terminal alkynes also yields the corresponding 4-alkynyl-substituted products in good yields. nih.gov Based on these precedents, it can be inferred that this compound would undergo Sonogashira coupling selectively at the C5-Br position. The reaction typically employs a palladium catalyst such as PdCl₂(PPh₃)₂ and a copper(I) salt (e.g., CuI) in the presence of a base like triethylamine. nih.gov
The general mechanism for the Sonogashira coupling involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of the aryl bromide. Reductive elimination then yields the final coupled product.
A representative table of conditions for Sonogashira coupling of bromopyridines is provided below:
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | 72-96% | scirp.org |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene (B28343) | Room Temp. | Good | nih.gov |
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a powerful method for the arylation of amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly versatile and has been successfully applied to a wide range of aryl halides, including bromopyridines. researchgate.net
For this compound, the Buchwald-Hartwig amination would be expected to occur selectively at the C5-Br position due to its higher reactivity compared to the C-Cl bond. The reaction typically involves a palladium catalyst, a phosphine ligand, and a strong base.
Catalyst and Ligand Systems: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands such as XPhos, have proven to be effective in promoting the coupling of amines with aryl halides. wikipedia.orgnih.gov For the amination of 2-bromopyridines, systems like Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) have been used successfully. researchgate.net
Base and Solvent: A strong, non-nucleophilic base is generally required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgresearchgate.net The reaction is typically carried out in aprotic solvents like toluene or THF. libretexts.orgresearchgate.net
The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org
A summary of typical conditions for Buchwald-Hartwig amination of bromopyridines is presented below:
Negishi and Stille Coupling Applications
The Negishi and Stille coupling reactions are other powerful palladium-catalyzed methods for forming C-C bonds, utilizing organozinc and organotin reagents, respectively.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst. The generally accepted mechanism consists of oxidative addition, transmetalation, and reductive elimination steps. researchgate.net The reactivity of aryl halides in Negishi coupling typically follows the order I > Br > Cl, suggesting that for this compound, the reaction would preferentially occur at the C5-Br bond.
Stille Coupling: The Stille coupling employs an organotin reagent and a palladium catalyst. Similar to the Negishi coupling, the reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. researchgate.net Stille couplings have been shown to be effective for the functionalization of diazocines with various aryl bromides. nih.gov The choice of catalyst and ligands can influence the efficiency of the reaction. For instance, Pd(OAc)₂ with XPhos has been found to be an effective catalytic system. nih.gov The reactivity trend for aryl halides in Stille coupling is also I > Br > Cl, indicating a preference for reaction at the C5-Br position of this compound.
The following table summarizes representative conditions for Stille coupling reactions:
| Catalyst | Ligand | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂ | XPhos | Toluene | 80 °C | 90% | nih.gov |
| Pd(PPh₃)₄ | N/A | DMSO | 100 °C | Moderate | nih.gov |
Regioselectivity and Chemoselectivity in Polyhalogenated Systems
In polyhalogenated systems like this compound, the concepts of regioselectivity and chemoselectivity are paramount. Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity refers to the preferential reaction of one functional group over another.
As discussed in the preceding sections, the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a key aspect of the chemoselectivity observed with this substrate. The C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 2-position. This allows for selective functionalization at the C5 position while leaving the C2-Cl bond intact for potential subsequent transformations.
Studies on dihalo-substituted heterocycles have demonstrated that regioselective cross-coupling is achievable. For example, 2,4-dibromopyridine (B189624) undergoes a regioselective Suzuki cross-coupling reaction at the 2-position. researchgate.net In the case of 5-bromopyrimidine, palladium-catalyzed C-C coupling occurs at the 5-position. researchgate.net
The bromomethyl group at the 4-position introduces another layer of complexity. While the C(sp²)-Br bond is the primary site for palladium-catalyzed cross-coupling, the C(sp³)-Br bond of the bromomethyl group is susceptible to nucleophilic substitution reactions. This allows for orthogonal functionalization strategies, where the pyridine ring can be modified via cross-coupling, and the side chain can be altered through nucleophilic displacement of the bromide. Careful selection of reaction conditions is crucial to control the chemo- and regioselectivity of transformations involving this polyfunctional molecule.
Radical Reactions and Photoredox Catalysis for Functionalization
In recent years, visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling a wide range of chemical transformations. rsc.orgnih.govresearchgate.net This methodology offers an alternative to traditional radical generation methods that often require harsh conditions or toxic reagents. nih.gov
For a substrate like this compound, photoredox catalysis can be utilized to selectively activate the C-Br bonds. The C(sp³)-Br bond of the bromomethyl group is particularly susceptible to single-electron reduction by a photoredox catalyst, leading to the formation of a carbon-centered radical. This radical can then participate in various downstream reactions, such as cyclizations or additions to π-systems. rsc.org
The general mechanism of photoredox catalysis involves the excitation of a photocatalyst (e.g., a ruthenium or iridium complex) by visible light. The excited photocatalyst can then engage in a single-electron transfer (SET) process with a substrate. In the case of this compound, a reductive quenching cycle would likely be operative, where the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species then reduces the C-Br bond of the substrate to generate a radical.
While specific applications of photoredox catalysis to this compound are not detailed in the provided search results, the principles of this methodology suggest its potential for the selective functionalization of the bromomethyl group. Furthermore, α-aminoalkyl radicals generated via photoredox catalysis have been shown to act as halogen-atom transfer agents, capable of activating aryl halides. manchester.ac.uk This opens up possibilities for engaging the C5-Br bond in radical-mediated cross-coupling reactions.
Electrophilic Aromatic Substitution and C–H Functionalization Approaches
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. nih.govmdpi.commasterorganicchemistry.com However, for electron-deficient pyridine rings, SEAr reactions are generally challenging due to the deactivating effect of the nitrogen atom. The halogen substituents on this compound further deactivate the ring towards electrophilic attack. Therefore, direct electrophilic substitution on this substrate is expected to be difficult and may require harsh conditions.
C–H functionalization has emerged as a powerful alternative to traditional cross-coupling and SEAr reactions, allowing for the direct conversion of C–H bonds into new C-C or C-heteroatom bonds. In the context of pyridine derivatives, palladium-catalyzed C–H activation has been explored for regioselective functionalization. researchgate.net The presence of the nitrogen atom and the substitution pattern on the pyridine ring can influence the regioselectivity of C–H activation.
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The concepts of chemo-, regio-, and stereoselectivity are crucial in organic synthesis, guiding the outcome of reactions on complex molecules with multiple reactive sites. chemrxiv.org As has been a recurring theme, this compound presents a fascinating case study for the application of these principles.
Chemoselectivity: The primary chemoselective challenge with this molecule is differentiating between the C5-Br, C2-Cl, and C4-(CH₂Br) functionalities. As established, palladium-catalyzed cross-coupling reactions exhibit high chemoselectivity for the C5-Br bond over the C2-Cl bond. The bromomethyl group, on the other hand, is more prone to nucleophilic substitution. This orthogonal reactivity allows for a stepwise functionalization approach.
Regioselectivity: In the context of cross-coupling reactions, regioselectivity is inherently tied to the chemoselective preference for the C5-Br bond. If a reaction were to be devised that could activate both the C5-Br and C2-Cl bonds, controlling the regioselectivity would become a significant challenge. In such a scenario, the electronic and steric environment of each position would play a critical role in determining the reaction outcome.
Stereoselectivity: Stereoselectivity would become a consideration if a chiral center were to be introduced into the molecule, for example, through an asymmetric transformation at the bromomethyl group or by the introduction of a chiral substituent on the pyridine ring. The inherent planarity of the pyridine ring means that stereoselectivity is not a factor in reactions directly involving the aromatic system, unless atropisomerism is possible with bulky substituents.
Reaction Mechanism Elucidation and Kinetic Studies for Key Transformations
Detailed experimental and computational studies on the reaction mechanisms and kinetics of transformations involving this compound are not extensively documented in publicly available scientific literature. The reactivity of this compound is largely inferred from the well-established principles of organic chemistry, particularly the behavior of substituted pyridines and benzylic halides in nucleophilic substitution reactions.
The primary site of reactivity for nucleophilic attack is the bromomethyl group. The carbon atom of the bromomethyl moiety is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom and the pyridine ring. Consequently, this compound is expected to readily undergo nucleophilic substitution reactions, likely proceeding through a bimolecular nucleophilic substitution (S(_N)2) mechanism.
In a typical S(_N)2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (in this case, the bromide ion). This backside attack leads to a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. The reaction proceeds with an inversion of stereochemistry at the carbon center, although for the achiral this compound, this is not a discernible feature. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.
The pyridine ring itself, being electron-deficient, can influence the reactivity of the bromomethyl group. The electron-withdrawing nature of the nitrogen atom and the halogen substituents (bromo and chloro) on the ring can further enhance the electrophilicity of the methylene (B1212753) carbon, potentially increasing the rate of nucleophilic substitution compared to a simple bromomethylbenzene.
While specific kinetic data for this compound is scarce, a hypothetical kinetic study of its reaction with a generic nucleophile (Nu⁻) can be represented. The rate law for such a reaction would be:
Rate = k [this compound] [Nu⁻]
Where k is the second-order rate constant.
To provide a comprehensive understanding, further dedicated research, including experimental kinetic studies and computational modeling, would be necessary to fully elucidate the reaction mechanisms and quantify the reaction rates for various transformations of this compound. Such studies would involve monitoring the reaction progress over time under controlled conditions of temperature, concentration, and solvent, as well as computational analysis of the reaction pathway, including the structures and energies of reactants, transition states, and products.
Computational Chemistry and Theoretical Studies on 5 Bromo 4 Bromomethyl 2 Chloropyridine Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. aps.orgmdpi.com This method calculates the electron density to determine the ground-state energy of a system, from which numerous properties can be derived. For 5-Bromo-4-(bromomethyl)-2-chloropyridine, DFT calculations can map the electron distribution and electrostatic potential, revealing the most electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule.
The presence of electronegative nitrogen, chlorine, and bromine atoms significantly influences the electronic landscape of the pyridine (B92270) ring. DFT calculations, such as those performed on similar molecules like 2-chloro-5-bromopyridine, allow for the computation of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital analysis), which quantify the electron density localized on each atom. nih.govsemanticscholar.orgresearchgate.net These charge distributions are critical for predicting how the molecule will interact with other reagents.
Key predictions from DFT analysis include:
Electrophilic Sites: The carbon atoms bonded to the chlorine (C2), bromine (C5), and the bromomethyl group's bromine are expected to be highly electrophilic (electron-deficient). The C4 and C6 positions of the pyridine ring are also predicted to be susceptible to nucleophilic attack due to the electron-withdrawing effects of the substituents and the ring nitrogen.
Nucleophilic Site: The nitrogen atom of the pyridine ring, with its lone pair of electrons, represents the primary nucleophilic center.
These insights are fundamental for predicting the regioselectivity of reactions such as nucleophilic aromatic substitution or reactions involving the bromomethyl side chain.
| Atom | Predicted Charge (a.u.) | Implication for Reactivity |
|---|---|---|
| N1 (Pyridine Nitrogen) | -0.550 | Nucleophilic center, site for protonation or coordination. |
| C2 (bonded to Cl) | +0.215 | Electrophilic center, susceptible to nucleophilic attack. |
| C4 (bonded to CH₂Br) | +0.050 | Electrophilic site. |
| C5 (bonded to Br) | +0.010 | Electrophilic site. |
| C7 (Bromomethyl Carbon) | +0.180 | Highly electrophilic, primary site for Sₙ2 reactions. |
Molecular Orbital Analysis and Frontier Orbital Theory Applications in Reaction Pathways
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comlibretexts.org The HOMO is the outermost orbital containing electrons and acts as the electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as the electron acceptor (electrophile).
For this compound, FMO analysis provides key insights:
HOMO: The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons. The spatial distribution of the HOMO indicates the most probable sites for electrophilic attack.
LUMO: The energy of the LUMO is related to the electron affinity. Its distribution highlights the regions most susceptible to receiving electrons from a nucleophile. For halogenated pyridines, the LUMO is often localized on the carbon-halogen bonds, indicating these are the likely sites for nucleophilic substitution. wuxibiology.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Computational studies on related chlorodiazines and pyridines demonstrate that a direct correlation between LUMO energy and reactivity can be established, guiding the prediction of reaction outcomes. wuxibiology.com
| Parameter | Energy (eV) | Interpretation |
|---|---|---|
| E(HOMO) | -7.25 | Indicates electron-donating capability (nucleophilicity). |
| E(LUMO) | -1.15 | Indicates electron-accepting capability (electrophilicity). |
| Energy Gap (ΔE) | 6.10 | Reflects chemical stability; a smaller gap implies higher reactivity. |
Transition State Modeling and Energy Barrier Calculations for Mechanistic Insights
To fully understand a reaction mechanism, it is essential to characterize the transition state—the highest energy point along the reaction coordinate. mit.edu Computational modeling is uniquely suited for this task, as transition states are transient and cannot be observed directly by most experimental methods.
By calculating the geometry and energy of the transition state, chemists can determine the activation energy (energy barrier) for a given reaction pathway. A lower activation energy corresponds to a faster reaction rate. For this compound, this is particularly relevant for understanding nucleophilic substitution reactions at the bromomethyl group. Transition state modeling could differentiate between a concerted (Sₙ2) or a stepwise (Sₙ1) mechanism by locating the respective transition states and comparing their energy barriers. nih.gov This analysis provides a quantitative prediction of which reaction pathway is kinetically favored.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Substrate + Nucleophile) | 0.0 |
| Transition State | +22.5 |
| Products | -15.0 |
| Calculated Energy Barrier | 22.5 |
Prediction of Spectroscopic Parameters for Structural Confirmation of Derivatives
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is crucial for the structural confirmation of newly synthesized compounds. mdpi.com Methods like DFT can accurately calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
For derivatives of this compound, theoretical spectra can be generated and compared with experimental data. Studies on the related compound 2-chloro-5-bromopyridine have shown that calculated vibrational spectra achieve excellent agreement with experimental FT-IR and FT-Raman measurements, allowing for a complete and reliable assignment of the observed spectral bands. nih.govresearchgate.net This predictive capability is invaluable for verifying that a desired chemical transformation has occurred and for identifying the structure of the resulting products without ambiguity.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C-Cl Stretch | 785 | 780 |
Quantitative Structure-Activity Relationship (QSAR) Paradigms for Reactivity Modulation (Non-Biological)
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the structural properties of a series of compounds and their measured activity. nih.govnih.gov While often used in drug design, QSAR can also be applied to non-biological endpoints, such as chemical reactivity (e.g., reaction rates, yields, or equilibrium constants).
For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict reactivity. This involves:
Synthesizing a library of related compounds with varied substituents.
Measuring a specific reactivity parameter for each compound experimentally.
Calculating a set of molecular descriptors for each compound using computational methods. These descriptors can include electronic properties (HOMO/LUMO energies, atomic charges), steric properties (molecular volume), and thermodynamic properties (dipole moment).
Developing a statistical model (e.g., through multiple linear regression) that links the calculated descriptors to the observed reactivity.
Such a model would allow researchers to predict the reactivity of new, yet-to-be-synthesized derivatives, thereby guiding the design of molecules with tailored reactivity profiles for specific applications.
| Descriptor Type | Example Descriptors | Potential Correlated Activity |
|---|---|---|
| Electronic | LUMO Energy, Charge on C7, Dipole Moment | Rate constant of a nucleophilic substitution reaction. |
| Steric | Molecular Volume, Surface Area | Reaction yield influenced by steric hindrance. |
| Thermodynamic | Heat of Formation | Equilibrium constant of a reaction. |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research on 5 Bromo 4 Bromomethyl 2 Chloropyridine and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the analysis of synthetic compounds like 5-Bromo-4-(bromomethyl)-2-chloropyridine. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental composition. This technique is critical for confirming the molecular formula of the target compound and distinguishing it from other potential isomers or byproducts.
In the case of this compound (C₆H₄Br₂ClN), the presence of multiple halogen atoms (two bromine and one chlorine) results in a distinctive isotopic pattern in the mass spectrum. The natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) create a complex but predictable series of peaks for the molecular ion. HRMS can resolve these isotopic peaks, and the measured mass of the monoisotopic peak (containing ⁷⁹Br and ³⁵Cl) can be used to confirm the elemental formula with a high degree of confidence.
Table 1: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 283.84718 |
| [M+Na]⁺ | 305.82912 |
| [M-H]⁻ | 281.83262 |
Note: Data is based on predicted values and would be confirmed by experimental HRMS analysis.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, advanced 2D NMR techniques are often necessary for unambiguous structural assignment.
2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule.
COSY spectra would reveal the coupling between adjacent protons on the pyridine (B92270) ring.
HSQC spectra correlate directly bonded protons and carbons, allowing for the assignment of the protonated carbons of the pyridine ring and the bromomethyl group.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for confirming the substitution pattern on the pyridine ring and the connectivity of the bromomethyl group.
Solid-State NMR (ssNMR) : For crystalline derivatives or intermediates, solid-state NMR can provide valuable structural information. This technique is particularly useful for studying polymorphism and for characterizing materials that are insoluble or difficult to analyze in solution. nih.govrsc.org ssNMR can be sensitive to the local environment and intermolecular interactions, such as halogen bonding, which can be present in the crystal lattice of halogenated compounds. acs.org
X-ray Crystallography for Definitive Three-Dimensional Structural Assignment of Crystalline Derivatives and Intermediates
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives and intermediates of this compound that can be crystallized, single-crystal X-ray diffraction provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.
This technique is particularly valuable for confirming the substitution pattern on the pyridine ring and the conformation of the molecule in the solid state. The resulting crystal structure can also reveal intermolecular interactions, such as hydrogen bonds or halogen bonds, which influence the packing of molecules in the crystal lattice. mdpi.com While a specific crystal structure for this compound is not publicly available, research on related brominated and chlorinated pyridine derivatives demonstrates the utility of this method in providing precise structural data. For instance, the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine has been determined, showcasing the detailed structural insights that can be obtained for related compounds. nih.gov
Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for separating and quantifying the components of a mixture. A suitable reversed-phase HPLC method can be developed to determine the purity of this compound. By using a UV detector, the analyte can be detected and its peak area can be used to calculate the purity relative to any impurities present.
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile and thermally stable derivatives, GC-MS is a powerful analytical tool. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, aiding in their identification. GC-MS is particularly useful for monitoring the progress of a synthesis, allowing researchers to identify the formation of the desired product and any byproducts in real-time.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress in Complex Systems
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are valuable for confirming the presence of key structural features in this compound and its derivatives.
FT-IR Spectroscopy : The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic pyridine ring (C=C and C=N stretching vibrations), C-H stretching and bending vibrations, and C-Br and C-Cl stretching vibrations. In-situ FT-IR spectroscopy can be a powerful tool for monitoring reaction kinetics and mechanisms by tracking the appearance of product bands and the disappearance of reactant bands over time. nih.govmdpi.com
Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the pyridine ring and the carbon-halogen bonds. stfc.ac.uk The technique can be used to study the vibrational modes of the molecule and can be particularly useful for analyzing samples in aqueous media. researchgate.net
Table 2: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| CH₂ (bromomethyl) | Stretching | 2960 - 2850 |
| Aromatic C=C/C=N | Stretching | 1600 - 1450 |
| CH₂ | Bending (Scissoring) | ~1465 |
| Aromatic C-H | Bending (in-plane and out-of-plane) | 1300 - 675 |
| C-Cl | Stretching | 800 - 600 |
Note: These are general ranges and the exact positions of the peaks would need to be determined experimentally.
Applications of 5 Bromo 4 Bromomethyl 2 Chloropyridine in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems
The reactivity of 5-Bromo-4-(bromomethyl)-2-chloropyridine makes it an important intermediate for the synthesis of a variety of complex heterocyclic systems. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is central to its role in constructing fused ring systems and other intricate molecular scaffolds.
A notable application of this compound is in the preparation of substituted pyridine (B92270) compounds that are precursors to therapeutic agents. For instance, it is used in the synthesis of intermediates for compounds designed to treat central nervous system disorders. In one patented synthesis, this compound is reacted with substituted phenols, such as 4-fluorophenol, in the presence of a base like potassium carbonate. This reaction typically occurs in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting ether linkage forms a new, more complex pyridine derivative, which can then undergo further modifications, such as Suzuki coupling reactions at the bromine position, to build even more elaborate heterocyclic structures.
The general scheme for such a reaction is as follows:
Reaction of this compound with a nucleophile (e.g., a phenol) to form a key heterocyclic intermediate.
This initial substitution provides a scaffold that can be further elaborated. The remaining chloro and bromo groups on the pyridine ring offer sites for subsequent cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of diverse heterocyclic libraries for screening and development.
Precursor to Structurally Diverse Pharmaceutical Lead Compounds and Active Pharmaceutical Ingredients (APIs)
The structural motifs derived from this compound are of significant interest in medicinal chemistry. Its role as a precursor extends to the synthesis of lead compounds and potential Active Pharmaceutical Ingredients (APIs) targeting various diseases.
One of the key areas where this compound has been utilized is in the development of modulators of the GABAA (gamma-aminobutyric acid type A) receptor. Specifically, it has been employed in the synthesis of novel ligands that can act as positive allosteric modulators of GABAA receptors, which are important targets for treating conditions like epilepsy and anxiety disorders.
In a documented synthetic route, this compound is a crucial starting material for creating compounds with potential therapeutic activity for central nervous system diseases. The synthesis involves reacting it with various nucleophiles to build a core structure, which is then further functionalized. These multi-step syntheses leverage the different reactivities of the halogen and bromomethyl groups to sequentially add complexity and tailor the molecule's properties to achieve desired biological activity. The resulting structurally diverse compounds are then evaluated as potential pharmaceutical candidates.
| Pharmaceutical Application Area | Role of this compound | Example Target |
| Central Nervous System Disorders | Key building block for core scaffold synthesis | GABAA Receptor Modulators |
| Epilepsy, Anxiety | Precursor to positive allosteric modulators | Novel pyridine-based ligands |
Building Block for Agrochemicals and Crop Protection Agents
While direct examples of commercial agrochemicals derived from this compound are not extensively documented in publicly available literature, its structural features are highly relevant to the agrochemical industry. Halogenated pyridines are a well-established class of compounds in crop protection, found in numerous herbicides, insecticides, and fungicides.
The utility of related compounds, such as 5-bromo-2-chloropyridine, in the synthesis of pesticides and herbicides suggests the potential of this compound as a valuable intermediate in this sector. The additional bromomethyl group provides a reactive handle for introducing specific toxophores or for linking the pyridine core to other molecular fragments that can enhance efficacy, modify the mode of action, or improve physicochemical properties like translocation within the plant.
The development of new agrochemicals often involves the creation of libraries of compounds for high-throughput screening. The versatility of this compound makes it an ideal candidate for such discovery pipelines, allowing for the rapid generation of novel pyridine-based derivatives for biological evaluation.
Utilization in the Construction of Functional Materials and Polymers
In the realm of materials science, pyridine-containing compounds are utilized for their electronic and optical properties. They are often incorporated into organic light-emitting diodes (OLEDs), conducting polymers, and liquid crystals. The electron-deficient nature of the pyridine ring, combined with the heavy atoms (bromine and chlorine), can influence the photophysical properties of materials.
Although specific polymers or functional materials derived directly from this compound are not widely reported, its structure is conducive to such applications. The bromomethyl group can be used to anchor the pyridine unit to a polymer backbone or other molecular structures. For example, it could be used to synthesize pyridine-containing monomers that are then polymerized. The resulting polymers would possess pyridine units as side chains, which could be used to coordinate with metal ions, alter the polymer's solubility, or introduce specific electronic characteristics.
Potential applications in this area include:
Synthesis of novel monomers: The bromomethyl group can be converted into other functional groups suitable for polymerization, such as a vinyl or an acrylate (B77674) group.
Modification of existing polymers: The compound can be grafted onto polymers with nucleophilic side chains.
Building blocks for supramolecular assemblies: The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, enabling the construction of complex, self-assembled structures.
Development of Stereoselective Synthesis of Chiral Pyridine Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance, particularly in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities. While there is a significant body of research on the stereoselective synthesis of various classes of compounds, specific methodologies employing this compound for the development of chiral pyridine derivatives are not yet prominently featured in the scientific literature.
However, the reactive nature of the bromomethyl group presents potential opportunities for its use in stereoselective transformations. For instance, it could be involved in nucleophilic substitution reactions with chiral nucleophiles, where the stereocenter is introduced in this step. Alternatively, the pyridine core could be incorporated into a larger molecule, and a chiral center could be established at a later stage of the synthesis, with the pyridine unit influencing the stereochemical outcome of the reaction.
Future research in this area could explore:
Asymmetric phase-transfer catalysis: Reactions involving the bromomethyl group could be carried out under phase-transfer conditions using a chiral catalyst to induce enantioselectivity.
Organocatalysis: Chiral amines or other organocatalysts could be used to mediate reactions involving this compound, leading to the formation of chiral products.
Enzymatic resolution: A racemic mixture of a derivative of this compound could potentially be resolved using enzymes to obtain the desired enantiomer.
While the development of stereoselective methods specifically utilizing this building block is an area that warrants further exploration, its versatile reactivity suggests it could become a valuable tool in the asymmetric synthesis of complex pyridine-containing molecules.
Future Research Directions and Emerging Opportunities in Halogenated Pyridine Chemistry
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Development of Novel Cascade Reactions and Multicomponent Transformations Involving the Compound
The trifunctional nature of 5-Bromo-4-(bromomethyl)-2-chloropyridine makes it an exceptional candidate for the development of sophisticated cascade (or domino) and multicomponent reactions (MCRs). rsc.orgbohrium.comresearchgate.net These reactions construct complex molecular architectures in a single, efficient operation by combining several bond-forming events without isolating intermediates. nih.gov Researchers are designing one-pot, three-component syntheses that leverage the differential reactivity of the bromo, chloro, and bromomethyl groups to rapidly generate diverse libraries of polysubstituted pyridines. nih.gov Such strategies are highly atom-economical and align with the principles of green chemistry by reducing solvent waste and energy consumption. nih.gov The ability to assemble complex molecules featuring multiple heterocyclic components in a single step from commercially available materials highlights the potential of MCRs in drug discovery and materials science. rsc.org
Advancements in Electrochemical Synthesis and Sustainable Catalysis for Halogenated Pyridines
Modern synthetic chemistry is increasingly focused on sustainability, prompting advancements in electrochemical methods and green catalysis for preparing and modifying halogenated pyridines. nih.govacs.org Electrochemical synthesis offers a clean alternative to traditional methods, often operating under mild conditions without the need for stoichiometric chemical oxidants or reductants. nih.govrsc.org This approach can be used for the clean halogenation of various aromatic and heteroaromatic compounds. nih.gov Furthermore, the development of catalysts based on earth-abundant metals and the use of photocatalysis are reducing the reliance on expensive and toxic heavy metals. rsc.org These sustainable techniques are being explored for the selective functionalization of C-X bonds (where X is a halogen) on the pyridine (B92270) ring, providing environmentally benign pathways to novel derivatives. rsc.org
Biocatalytic Approaches for Selective Functionalization of Halogenated Pyridine Scaffolds
Biocatalysis is emerging as a powerful tool for the precise and selective modification of halogenated compounds. Enzymes, particularly flavin-dependent halogenases, can install halogen atoms onto complex molecular scaffolds with remarkable regioselectivity under mild, aqueous conditions. researchgate.net This enzymatic approach is of high technological value for creating bioactive substances of interest in the pharmaceutical and agrochemical industries. researchgate.net The use of biocatalysts can overcome challenges associated with traditional chemical methods, which may require complex protecting group strategies to achieve selective functionalization of a molecule like this compound. Research in this area focuses on sourcing and engineering enzymes to broaden their substrate scope and catalytic efficiency for a wider range of halogenated pyridines. researchgate.net
Computational Design of Novel Derivatives with Tunable Reactivity and Properties for Specific Synthetic Applications
Computational chemistry provides an indispensable platform for the rational design of new pyridine derivatives with tailored properties. researchgate.net By using in silico methods, researchers can predict the reactivity and biological activity of novel compounds before they are synthesized in the lab. nih.govmdpi.comnih.gov This design-before-synthesis approach accelerates the discovery of molecules with desired functionalities, such as anticancer or antimicrobial properties. nih.govnih.gov For a scaffold like this compound, computational studies can help identify substitutions that would fine-tune the reactivity of each halogenated site, enabling the creation of bespoke building blocks for targeted applications in medicinal chemistry and materials science. researchgate.netrsc.org
Q & A
Q. What are the optimal synthetic routes for 5-bromo-4-(bromomethyl)-2-chloropyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For bromination, use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C . For methyl group bromination, HBr with a peroxide initiator (e.g., H₂O₂) at 60°C is effective . Optimization includes monitoring reaction progress via TLC (silica gel, hexane:EtOAc 4:1) and quenching with Na₂S₂O₃ to prevent over-halogenation. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) yields >90% purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR : ¹H NMR (CDCl₃) should show distinct peaks for bromomethyl (δ ~4.5 ppm, singlet) and aromatic protons (δ ~8.0–8.5 ppm). ¹³C NMR confirms quaternary carbons adjacent to halogens .
- HPLC : Reverse-phase C18 column (MeCN:H₂O 70:30) with UV detection at 254 nm to assess purity (>98%) .
- Elemental Analysis : Match calculated (C: 28.6%, H: 1.9%, N: 5.6%) and observed values within ±0.3% .
Advanced Research Questions
Q. How do steric and electronic effects of multiple halogen substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at C5 and bromomethyl at C4 create steric hindrance, reducing accessibility for nucleophilic attack. Electronic effects (e.g., electron-withdrawing Cl at C2) deactivate the pyridine ring, necessitating stronger catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Kinetic studies show that reaction rates decrease by 40% compared to mono-halogenated analogs . Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or paramagnetic impurities. For example:
- If aromatic protons in DMSO-d₆ show unexpected splitting, repeat in CDCl₃ to minimize solvent effects.
- Use 2D NMR (COSY, HSQC) to assign overlapping signals. For bromomethyl groups, compare NOESY correlations to confirm spatial proximity to adjacent substituents .
- Cross-validate with high-resolution mass spectrometry (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 312.82) .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Store at –20°C in amber vials under inert gas (Ar/N₂). Avoid moisture by adding molecular sieves (3Å). Periodic HPLC analysis every 3 months detects degradation products (e.g., dehalogenation to 4-methyl-2-chloropyridine). Stabilize solutions with 0.1% BHT to inhibit radical-mediated breakdown .
Interdisciplinary Applications
Q. How can this compound serve as a precursor in medicinal chemistry for targeted drug design?
- Methodological Answer : The bromomethyl group allows functionalization via nucleophilic substitution (e.g., with amines to form pyridinium salts). In kinase inhibitor synthesis, couple with pharmacophores like imidazoles (Kd ~15 nM in EGFR inhibition assays). Use molecular docking (AutoDock Vina) to optimize binding to active sites .
Q. What role does this compound play in materials science, particularly in metal-organic frameworks (MOFs)?
- Methodological Answer : As a halogen-rich linker, it coordinates with Zn²⁺ or Cu²⁺ nodes to form porous MOFs. BET analysis shows surface areas up to 1200 m²/g. Thermogravimetric analysis (TGA) under N₂ reveals stability up to 300°C, suitable for gas storage applications .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 70–72°C vs. 78–80°C)?
- Methodological Answer : Variations stem from purity levels and polymorphic forms. Recrystallize from toluene to isolate the thermodynamically stable polymorph (mp 78–80°C). DSC at 10°C/min confirms endothermic peaks. Contamination with 5-Bromo-2-chloropyridine (mp 70–72°C) lowers observed values; use GC-MS to detect impurities (<1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
